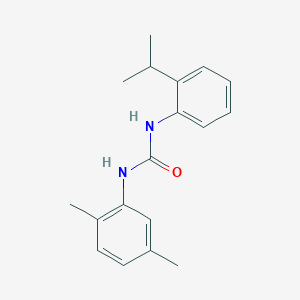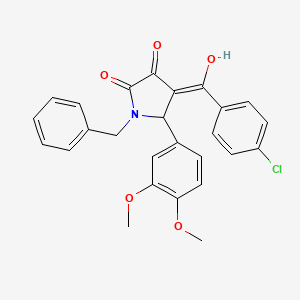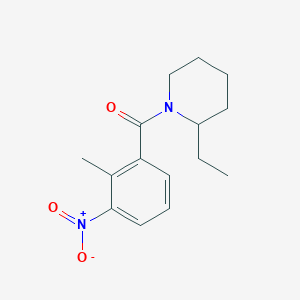
N-(2,5-dimethylphenyl)-N'-(2-isopropylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethylphenyl)-N'-(2-isopropylphenyl)urea is a chemical compound that belongs to the class of urea derivatives. It is commonly referred to as DMPU, and it has been widely used in scientific research due to its unique properties. DMPU is a colorless crystalline solid that is soluble in organic solvents.
Mecanismo De Acción
DMPU acts as a polar aprotic solvent due to its unique chemical structure. It has a high dielectric constant and low nucleophilicity, which makes it an excellent solvent for polar compounds. DMPU also has a weakly coordinating anion, which makes it an excellent ligand for metal ions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of DMPU. However, it has been reported that DMPU has low toxicity and is not mutagenic or carcinogenic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMPU has several advantages for lab experiments. It is an excellent solvent for polar compounds, and it has a high boiling point, which makes it suitable for high-temperature reactions. DMPU is also stable under acidic and basic conditions, which makes it versatile for a wide range of reactions. However, DMPU is hygroscopic and can absorb moisture from the air, which may affect the purity of the product.
Direcciones Futuras
There are several future directions for the use of DMPU in scientific research. One potential application is in the synthesis of new polymer materials. DMPU can be used as a co-solvent with other polar solvents to improve the solubility of polymers. Another potential application is in the development of new metal catalysts. DMPU can act as a ligand for metal ions, which can improve the catalytic activity of the metal complex. Additionally, DMPU can be used as a solvent for the synthesis of new pharmaceutical compounds.
Conclusion:
In conclusion, DMPU is a versatile chemical compound that has been widely used in scientific research. It has unique properties as a polar aprotic solvent, and it has been used in a wide range of organic synthesis reactions. DMPU has several advantages for lab experiments, including its high boiling point and stability under acidic and basic conditions. There are several future directions for the use of DMPU in scientific research, including the synthesis of new polymer materials and the development of new metal catalysts.
Métodos De Síntesis
The synthesis of DMPU involves the reaction between 2,5-dimethylphenyl isocyanate and 2-isopropylphenylamine. The reaction is carried out in the presence of a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The resulting product is then purified by recrystallization.
Aplicaciones Científicas De Investigación
DMPU has been widely used in scientific research as a polar aprotic solvent. It is commonly used in organic synthesis reactions, such as the Suzuki-Miyaura cross-coupling reaction, Heck reaction, and Sonogashira coupling reaction. DMPU is also used as a co-solvent in the synthesis of polymer materials.
Propiedades
IUPAC Name |
1-(2,5-dimethylphenyl)-3-(2-propan-2-ylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-12(2)15-7-5-6-8-16(15)19-18(21)20-17-11-13(3)9-10-14(17)4/h5-12H,1-4H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZQABGBGPJSSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)NC2=CC=CC=C2C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-ethyl-4-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-isopropylpiperazine](/img/structure/B5441407.png)
![5-(3,4-dichlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5441422.png)
![N~4~-[4-(benzyloxy)phenyl]-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5441430.png)
![methyl 2-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5441434.png)
![5-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylmethyl]-N-propyl-2-pyrimidinamine](/img/structure/B5441438.png)

![N-[2-(tert-butylthio)ethyl]-2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]acetamide](/img/structure/B5441445.png)
![1-{6-[(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]pyridin-3-yl}ethanone](/img/structure/B5441459.png)

![3-(diphenylmethyl)-5-(2-methoxyethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5441476.png)
![3-isopropyl-6-[1-(3-methoxyphenoxy)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5441487.png)
![N-[(5-fluoro-1H-indol-2-yl)methyl]-6-(methoxymethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5441492.png)
